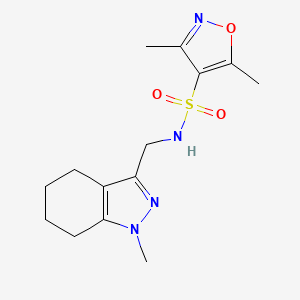

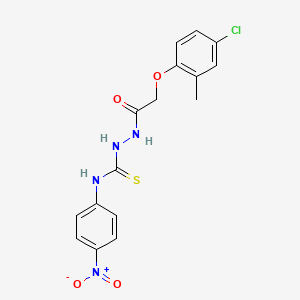

![molecular formula C21H20F3N3O4S B2918337 (2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203396-58-0](/img/structure/B2918337.png)

(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a benzothiazole, a piperazine, and a methanone group. Benzothiazoles are aromatic heterocyclic compounds that have been studied for their potential anti-tubercular activity . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Methanone is a functional group consisting of a carbonyl center (a carbon double bonded to oxygen) with the carbon atom also bonded to two hydrogen atoms.

Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Properties

Research has shown that compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which is structurally related to the query compound, exhibit promising anti-mycobacterial activity. Specifically, several derivatives have demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain, indicating potential applications in the development of new anti-tubercular drugs. The therapeutic index of these compounds suggests a favorable safety profile, which is essential for clinical applications (Pancholia et al., 2016).

Antimicrobial Activity

Derivatives of compounds containing elements of the query molecule have shown variable and modest activity against investigated strains of bacteria and fungi. This suggests a potential for these compounds to be developed further into antimicrobial agents. The structural motifs present in these compounds could be essential for their biological activity, indicating that modifications to these core structures could enhance their antimicrobial efficacy (Patel et al., 2011).

Molecular Interaction Studies

The study of molecular interactions involving related compounds has provided insights into their binding mechanisms and structure-activity relationships. These studies are crucial for understanding how such molecules could be optimized for better efficacy and specificity in their target interactions. For instance, the analysis of the antagonist activity of similar compounds on cannabinoid receptors has laid the groundwork for designing molecules with targeted pharmacological effects (Shim et al., 2002).

Synthesis and Design for Biological Applications

The synthesis and design of compounds featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone core have been explored for their biological activities, including as anti-inflammatory and analgesic agents. This research avenue underscores the compound's versatility and potential as a scaffold for developing therapeutics with various biological activities (Abu‐Hashem et al., 2020).

Anticancer Properties

Research into the design and synthesis of related compounds has also explored their potential anticancer properties. These studies have identified compounds that induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process in cell division. Such findings highlight the potential application of these molecules in cancer therapy, particularly in targeting specific cancer cell lines for growth inhibition (Manasa et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O4S/c1-29-16-5-3-4-14(18(16)30-2)19(28)26-8-10-27(11-9-26)20-25-15-7-6-13(12-17(15)32-20)31-21(22,23)24/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLMXJOXEKNLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

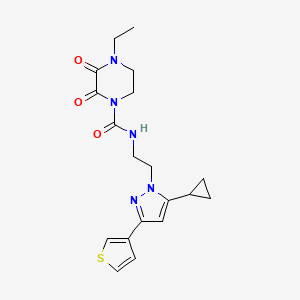

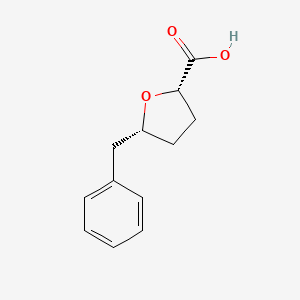

![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)

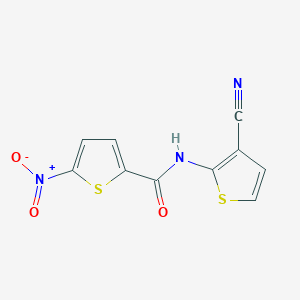

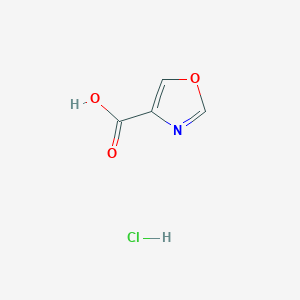

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

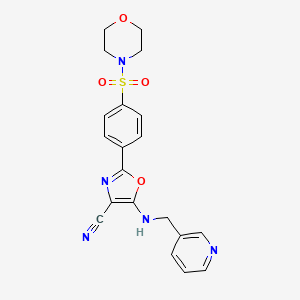

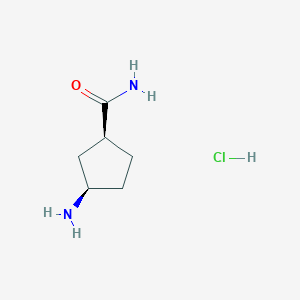

![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

![4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2918272.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)